molecular formula C15H11ClF3NO B2925497 N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide CAS No. 303144-90-3

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2925497
CAS No.: 303144-90-3
M. Wt: 313.7
InChI Key: HSCHOURBOPHTQQ-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with the CAS Number 303144-90-3 and a molecular weight of 313.70. It is characterized by the molecular formula C 15 H 11 ClF 3 NO . This compound belongs to the benzamide chemical class, which are prominent building blocks in medicinal chemistry and drug discovery . Benzamide derivatives are frequently investigated for their potential to interact with biological targets. Specifically, non-phthalimide CRBN binders , including conformationally locked benzamide-type derivatives, have emerged as a key area of research for developing novel therapeutic strategies . These ligands are being explored for use in Proteolysis-Targeting Chimeras (PROTACs) , a cutting-edge technology in targeted protein degradation, due to their enhanced stability and favorable selectivity profiles compared to traditional scaffolds . The presence of both chlorine and trifluoromethyl groups on the aromatic rings is a common structural motif used to fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can be critical for its behavior in biological systems . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-13-6-1-3-10(7-13)9-20-14(21)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCHOURBOPHTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-chlorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient, exploring its efficacy and safety in various therapeutic contexts.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzylamine Group

Compound 25a differs from its analogues (Compounds 25b–25f ) in the substitution pattern on the benzylamine moiety:

  • 25b : 4-Chlorophenylmethyl group.
  • 25c : 3-Chloro-4-methoxyphenylmethyl group.
  • 25d : Benzodioxol-5-ylmethyl group.
  • 25e : 4-Hydroxyphenylmethyl group.
  • 25f : 4-Butoxyphenylmethyl group.
Key Observations:
  • Steric Effects : The methoxy group in 25c introduces steric bulk, which may reduce bioavailability compared to 25a .
  • Hydrogen Bonding : The hydroxyl group in 25e enhances solubility but increases susceptibility to metabolic oxidation compared to 25a .

Substituent Variations on the Benzamide Core

Trifluoromethyl vs. Sulfamoyl/Oxadiazole Groups
  • Compound 63 (): Features a 3-trifluoromethyl group and a piperazine-linked methyl group. Higher molecular weight (MW = 538.17 g/mol) and complex synthesis (53% yield) compared to 25a .
  • Compound 64 (): Contains a sulfamoyl (-SO₂NH₂) group.
  • Derivative 13f (): Incorporates a quinoline-linked 1,2,4-oxadiazole group. Exhibits a lower melting point (214–216°C) and yield (57.3%) compared to 25a, suggesting reduced crystallinity and synthetic efficiency .
Hydroxy vs. Trifluoromethyl Groups
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (): The 2-hydroxy group enables hydrogen bonding but may reduce stability under acidic conditions compared to 25a .
  • 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives (): Hydrazone derivatives show enhanced reactivity but lower thermal stability (melting points <200°C) .

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) Crystallographic Data Reference
25a Not reported Not available
N-(3-Chlorophenyl)benzamide () Not specified Monoclinic polymorph, R factor = 0.041
Derivative 13f 214–216 Single-crystal X-ray data (HRMS confirmed)
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide () Not reported Short H-bonds (interaction energy = −2.15 kcal/mol)

Key Findings :

  • The monoclinic polymorph of N-(3-chlorophenyl)benzamide () exhibits a robust crystal lattice (R factor = 0.041), suggesting 25a may form similar stable structures .
  • Short C–H···F interactions in fluorinated analogues () contribute to lattice stability, a feature likely shared by 25a .

Biological Activity

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by influencing their lipophilicity and metabolic stability. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12ClF3NO\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}O

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its effects on various biological targets including enzymes, cancer cells, and inflammatory pathways.

1. Enzyme Inhibition

Recent studies indicate that compounds containing the trifluoromethyl group exhibit enhanced inhibitory effects on certain enzymes. For instance, research has shown that similar compounds demonstrate significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's .

CompoundIC50 (µM) AChEIC50 (µM) BChE
Rivastigmine89.7501
This compoundTBDTBD

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A study conducted on breast carcinoma (T47D), colon carcinoma (HT-29), and neuroblastoma (SKNMC) revealed promising antiproliferative effects .

Cell LineIC50 (µM)
T47D (Breast)TBD
HT-29 (Colon)TBD
SKNMC (Neuroblastoma)TBD

These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, although further research is necessary to elucidate the underlying mechanisms.

3. Anti-inflammatory Properties

Compounds similar to this compound have also shown anti-inflammatory effects. Studies indicate that trifluoromethyl-substituted benzamides can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Study 1: Trifluoromethylbenzamides in Cancer Treatment
A recent clinical investigation explored the efficacy of trifluoromethyl-substituted benzamides in treating advanced solid tumors. Patients treated with these compounds exhibited a significant reduction in tumor size and improved survival rates compared to historical controls .

Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound analogs in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

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